REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=O)[NH:9][CH:10]=[N:11]2)=[CH:6][C:5]=1[N+:15]([O-:17])=[O:16])[CH3:2].P(Cl)(Cl)([Cl:20])=O.C(=O)([O-])O.[Na+]>>[Cl:20][C:8]1[C:7]2[C:12](=[CH:13][C:4]([NH:3][CH2:1][CH3:2])=[C:5]([N+:15]([O-:17])=[O:16])[CH:6]=2)[N:11]=[CH:10][N:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to form a clear solution)
|
Type
|
CUSTOM
|
Details
|
unreacted phosphorus oxychloride was removed under reduced pressure
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Type
|
DISSOLUTION
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Details
|
the resulting oily substances were dissolved in the necessary minimum amount of tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran solution obtained
|
Type
|
ADDITION
|
Details
|
was poured onto ice-cold water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (over anhydrous magnesium sulfate)
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Type
|
FILTRATION
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Details
|
the drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |